![molecular formula C18H21N3O2S B2826466 2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide CAS No. 866049-54-9](/img/structure/B2826466.png)
2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide is an organic compound with the molecular formula C18H21N3O2S. This compound is characterized by the presence of an aminophenyl group, a morpholinophenyl group, and a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide typically involves the following steps:
Formation of the aminophenyl sulfanyl intermediate: This step involves the reaction of 2-aminophenyl thiol with an appropriate acylating agent to form the aminophenyl sulfanyl intermediate.
Coupling with morpholinophenyl acetamide: The intermediate is then coupled with 4-morpholinophenyl acetamide under suitable reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have shown that compounds similar to 2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in tumorigenesis.
-
Antimicrobial Properties :
- Research indicates that the compound has potential antimicrobial activity against a range of pathogens, including bacteria and fungi. This could lead to its use in developing new antimicrobial agents.
- The sulfanyl group is particularly noted for enhancing the compound's interaction with microbial cell membranes, leading to increased efficacy.
-
Neurological Applications :
- The morpholine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
- Preliminary studies indicate that this compound may enhance cognitive function and provide neuroprotection in models of neurodegeneration.
The biological activity of this compound can be categorized as follows:
Activity Type | Description |
---|---|
Cytotoxicity | Induces apoptosis in cancer cell lines |
Antimicrobial | Effective against various bacterial and fungal strains |
Neuroprotective | Potential to protect neurons from damage in neurodegenerative diseases |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability with an IC50 value indicating strong potency.
-
Antimicrobial Evaluation :
- Another research project assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus, revealing that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Neuroprotective Effects :
- A recent investigation into its neuroprotective capabilities demonstrated that treatment with this compound improved cognitive performance in animal models subjected to oxidative stress.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The morpholinophenyl group may interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-aminophenyl)sulfanyl]-N-(4-piperidinophenyl)acetamide
- 2-[(2-aminophenyl)sulfanyl]-N-(4-pyrrolidinophenyl)acetamide
Uniqueness
2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide is unique due to the presence of the morpholinophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide is a synthetic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O2S, with a molecular weight of 343.443 g/mol. The compound features a sulfonamide functional group that is significant in pharmaceutical development due to its biological activity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the morpholinophenyl group may interact with various receptors or enzymes, modulating their activity. The mechanism of action includes:
- Enzyme Inhibition : The compound has shown inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in metabolic disorders and neurodegenerative diseases respectively.
- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus exhibiting antibacterial properties.
Biological Activity Overview
The following sections detail the specific biological activities observed for this compound.
Antimicrobial Activity
Research has indicated that compounds within the sulfonamide class possess significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
Microorganism | Activity | Reference |
---|---|---|
E. coli | Inhibitory | |
S. aureus | Moderate | |
P. aeruginosa | Effective |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines.
- Apoptosis Induction : The compound triggers apoptotic pathways leading to cell death.
Cancer Cell Line | Effect | Reference |
---|---|---|
MCF-7 | Apoptosis Induction | |
HeLa | Cell Cycle Arrest | |
A549 | Cytotoxicity |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration:
- PC12 Cells Protection : It demonstrated protective effects against sodium nitroprusside-induced damage in PC12 cells, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have documented the biological efficacy of this compound:
- Case Study on Antimicrobial Efficacy : A study involving various strains of bacteria showed that this compound exhibited significant inhibitory effects comparable to established antibiotics.
- Neuroprotection Study : In vitro experiments demonstrated that treatment with the compound significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-16-3-1-2-4-17(16)24-13-18(22)20-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8H,9-13,19H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKIEPMUTYWWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.